5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

説明

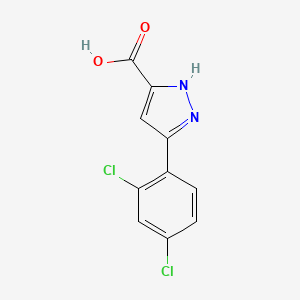

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The final hydrolysis step is usually carried out under acidic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .

化学反応の分析

Types of Reactions

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the phenyl ring.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molar Mass : Approximately 257.07 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a 2,4-dichlorophenyl substituent.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on lung cancer cells (A549), demonstrating promising inhibition of cell proliferation. The mechanism involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer growth .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory processes:

- Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests its utility in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Research Findings : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be effective against resistant strains of bacteria and fungi .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents:

- Example : Its derivatives are being explored for their potential as cannabinoid receptor antagonists, which could lead to new treatments for obesity without the side effects associated with traditional cannabinoid therapies .

Agrochemical Use

In addition to its pharmaceutical applications, this compound is being investigated for use in agrochemicals:

作用機序

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.

2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

Uniqueness

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a dichlorophenyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: CHClNO

- Molecular Weight: 257.07 g/mol

- CAS Number: 78874-27-8

- Purity: ≥95%

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- HT29 (colon cancer)

- A431 (skin cancer)

The compound demonstrated an IC value comparable to standard anticancer agents, suggesting its potential as a lead compound for further development. The presence of the dichlorophenyl group is believed to enhance its activity through increased lipophilicity and interaction with cellular targets .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC values for COX-2 inhibition were reported to be around 0.04 μmol, similar to that of celecoxib, a well-known anti-inflammatory drug . This suggests that the pyrazole derivative could be a promising candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications on the phenyl ring significantly affect biological activity. For instance:

- Dichloro Substitution: Enhances potency compared to non-substituted analogs.

- Hydroxyl Groups: Introduction of hydroxyl groups on the amide generally increases potency.

Table 1 summarizes the impact of various substitutions on biological activity:

| Compound Structure | Activity Type | IC Value (μmol) |

|---|---|---|

| This compound | Anticancer | ~0.05 |

| 5-(Fluorophenyl)-1H-pyrazole-3-carboxylic acid | Anticancer | ~0.15 |

| 5-(Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | ~0.04 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A431 cells revealed significant apoptosis induction at concentrations above 10 μM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events .

Case Study 2: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked reduction in edema size compared to control groups. Histopathological examination confirmed decreased infiltration of inflammatory cells in treated animals .

特性

IUPAC Name |

3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPMEQHESUUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359144 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78874-27-8 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。